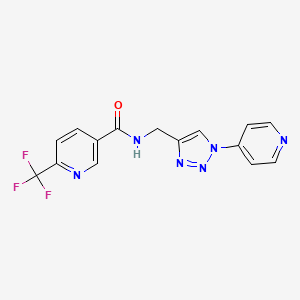

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

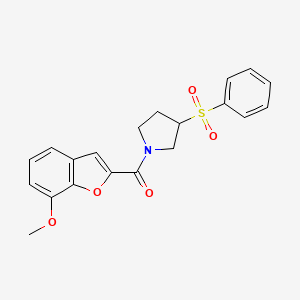

The compound “N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group . These groups would likely contribute to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group .Scientific Research Applications

Insecticidal Activity

The compound has been investigated for its insecticidal properties. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with a cyano substituent. These derivatives were evaluated for their effectiveness against the diamondback moth (Plutella xylostella), a notorious agricultural pest. Among the tested compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) demonstrated significant larvicidal activity, with an 84% efficacy at a concentration of 0.1 mg/L. Molecular docking studies suggested that these compounds could activate the insect ryanodine receptor (RyR), making them promising candidates for novel insecticides .

Electrochromic Properties

The compound’s derivatives have also been explored for their electrochromic behavior. Specifically, a series of new electrochromic derivatives of 3-aryl-4,5-bis(pyridin-4-yl)isoxazole were synthesized. Researchers studied their electrochemical characteristics using cyclic voltammetry. Although the substituents in the isoxazole and pyridinium cycles had a minimal effect on the positions of oxidation and reduction peaks, these derivatives hold promise for applications in electrochromic devices .

Pharmaceutical Intermediates

1-(4-Pyridyl)ethylamine: , a related compound, serves as a pharmaceutical intermediate. While not directly the same as the compound , it highlights the broader utility of pyridine-based molecules in drug development and synthesis .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes .

Mode of Action

It’s worth noting that the compound contains a pyridine group, which has been found to play a crucial role in the activity of many bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways .

Pharmacokinetics

The trifluoromethyl group present in the compound is often used in drug design to improve the metabolic stability and increase the lipophilicity, which can enhance the bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c16-15(17,18)13-2-1-10(7-20-13)14(25)21-8-11-9-24(23-22-11)12-3-5-19-6-4-12/h1-7,9H,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLICDSUJDQFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)

![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)

![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)

![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)

![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)

![4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2560505.png)